molecular formula C16H20N2O B2368334 N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide CAS No. 2411318-58-4

N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide

Cat. No.: B2368334
CAS No.: 2411318-58-4
M. Wt: 256.349
InChI Key: DBVWHXDRLPMDSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems .

Mechanism of Action

The mechanism of action of N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Properties

IUPAC Name

N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-4-7-15(19)17-10-11-18-12-16(2,3)13-8-5-6-9-14(13)18/h5-6,8-9H,10-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVWHXDRLPMDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN1CC(C2=CC=CC=C21)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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